4-Chloro-2-fluorobenzylamine hydrochloride physical properties
4-Chloro-2-fluorobenzylamine hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-fluorobenzylamine Hydrochloride
Introduction: A Core Moiety in Modern Synthesis
4-Chloro-2-fluorobenzylamine hydrochloride is a substituted benzylamine derivative that serves as a critical intermediate in the synthesis of complex organic molecules. Its structural features—a halogenated aromatic ring and a reactive primary amine group—make it a versatile building block, particularly in the fields of pharmaceutical and agrochemical development. For researchers engaged in medicinal chemistry and process development, a thorough understanding of its physical properties is not merely academic; it is a foundational requirement for ensuring reaction efficiency, product purity, safe handling, and consistent, reproducible results.
This guide provides a detailed examination of the core physical and chemical characteristics of 4-Chloro-2-fluorobenzylamine hydrochloride. Moving beyond a simple recitation of data, we will explore the causality behind these properties and present validated experimental protocols for their verification, empowering scientists to confidently integrate this compound into their research and development workflows.
Core Physicochemical Data Summary
The fundamental properties of 4-Chloro-2-fluorobenzylamine hydrochloride are summarized below. This data serves as a primary reference for laboratory use, from initial reaction setup to final product characterization.
| Property | Value | Source(s) |
| CAS Number | 202982-63-6 | [1][2] |
| Molecular Formula | C₇H₈Cl₂FN | [2] |
| Molecular Weight | 196.05 g/mol | [2] |
| Appearance | White to cream or faint brown to dark brown powder and/or lumps. | [1][3] |
| Melting Point | 236-247 °C (multiple ranges reported, e.g., 236-241°C, 239-247°C, 243-245°C). | [1][2][3] |
| Solubility | Soluble in water. | [2][3] |
| IUPAC Name | (4-chloro-2-fluorophenyl)methanamine;hydrochloride | [2] |
Detailed Analysis of Physical Properties
Appearance and Form
4-Chloro-2-fluorobenzylamine hydrochloride typically presents as a solid, ranging in color from white to cream and sometimes appearing as a faint or dark brown powder or in lumpy form[1][3]. The color variation can be indicative of minor impurities or differences in the manufacturing process and should be noted during quality control assessments. For high-purity applications, such as in the final stages of pharmaceutical synthesis, a consistent, off-white to white appearance is generally preferred.
Melting Point: An Indicator of Purity and Identity
The melting point is a critical physical constant for crystalline solids. For 4-Chloro-2-fluorobenzylamine hydrochloride, a relatively high melting point range of 236-247°C is reported[1][2][3]. This elevated temperature is a direct consequence of the compound's nature as a hydrochloride salt. The strong ionic interactions between the protonated aminium cation ([R-CH₂NH₃]⁺) and the chloride anion (Cl⁻) create a stable crystal lattice that requires significant thermal energy to disrupt.
A sharp melting point range (e.g., 1-2°C) is characteristic of a highly pure compound. The broader ranges reported by suppliers (e.g., 239-247°C) often represent the acceptable quality specification for a given grade of the material[1]. Researchers should experimentally verify the melting point of a new batch as a rapid and effective preliminary check of its purity.
Solubility Profile: The Impact of Salt Formation
The compound is noted to be soluble in water[2][3]. This is a key property directly resulting from its salt form. While the free base, 4-chloro-2-fluorobenzylamine, would exhibit limited aqueous solubility due to its hydrophobic aromatic ring, the hydrochloride salt readily dissociates in polar solvents like water. This dissociation yields solvated (4-chloro-2-fluorophenyl)methanaminium cations and chloride anions, which are stabilized by ion-dipole interactions with water molecules. This property is frequently exploited in drug development to improve the bioavailability of amine-containing active pharmaceutical ingredients (APIs).
Experimental Protocol: Validated Melting Point Determination
To ensure the trustworthiness of experimental data, every protocol must be a self-validating system. The following procedure for melting point determination incorporates steps for calibration and precision, ensuring an accurate and reliable measurement.
Principle: This method utilizes a digital melting point apparatus to heat a small, packed sample of the material at a controlled rate. The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear melt) are recorded to define the melting range.
Methodology:
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Apparatus Calibration:
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Before analyzing the sample, calibrate the apparatus using certified melting point standards (e.g., benzophenone, caffeine) that bracket the expected melting range of the sample.
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This step is crucial for establishing the accuracy of the instrument's temperature sensor and serves as a primary validation check.
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Sample Preparation:
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Ensure the 4-Chloro-2-fluorobenzylamine hydrochloride sample is completely dry by placing it in a desiccator under vacuum for at least 4 hours. Moisture can depress the melting point and broaden its range.
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Grind a small amount of the dried sample into a fine, uniform powder using a mortar and pestle. This ensures efficient and even heat transfer.
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Capillary Loading:
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Tap the open end of a capillary tube into the powder until a small amount of material enters the tube.
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Invert the tube and tap the sealed end gently on a hard surface to pack the powder down. Repeat until a packed column of 2-3 mm is achieved. A consistent sample height is key for reproducibility.
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Measurement:
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Set the starting temperature of the apparatus to approximately 20°C below the lowest expected melting point (~215°C).
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Set a temperature ramp rate of 10-20°C per minute for a rapid initial approach.
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When the temperature is within 15°C of the expected melting point, reduce the ramp rate to 1-2°C per minute. A slow ramp rate is critical for accurately observing the phase transition.
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Record the temperature at the first sign of liquid formation (T₁).
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Continue heating and record the temperature when the last solid crystal melts (T₂).
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The melting range is reported as T₁ - T₂.
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Validation and Reporting:
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Perform the measurement in triplicate to ensure precision. The results should be consistent within a narrow margin.
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Report the observed melting range alongside the calibrated instrument model and ramp rate used.
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Logical Workflow for Physicochemical Characterization
The following diagram illustrates a standard workflow for the initial characterization of a chemical intermediate like 4-Chloro-2-fluorobenzylamine hydrochloride, ensuring a logical and comprehensive data collection process.
Caption: A logical workflow for the characterization of a new chemical sample.
Safety, Storage, and Handling
A comprehensive understanding of a compound's physical properties is incomplete without acknowledging its associated hazards and handling requirements. Information synthesized from safety data sheets provides the following guidance.
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Hazard Identification: 4-Chloro-2-fluorobenzylamine hydrochloride is classified as harmful if swallowed or in contact with skin[4][5]. It is also known to cause skin irritation and serious eye irritation and may lead to respiratory irritation[4].
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Personal Protective Equipment (PPE): When handling this compound, researchers must wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat[4][5].
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Handling Procedures: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust[4]. Avoid generating dust during transfer and weighing. After handling, wash hands and any exposed skin thoroughly[4].
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Storage Conditions: Store the compound in a tightly closed container in a dry and well-ventilated place[2][4]. It should be kept away from moisture and incompatible materials such as strong oxidizing agents[2].
Conclusion
4-Chloro-2-fluorobenzylamine hydrochloride is a valuable reagent whose utility in scientific research is underpinned by its distinct physical properties. Its solid, crystalline form, high melting point, and aqueous solubility are direct consequences of its identity as a hydrochloride salt. By employing validated experimental protocols and adhering to stringent safety procedures, researchers can ensure the quality and integrity of their work while safely harnessing the synthetic potential of this important chemical intermediate.
References
- Thermo Fisher Scientific. (n.d.). 4-Chloro-2-fluorobenzylamine hydrochloride, 97%. Retrieved from Thermo Scientific Chemicals website.
- ChemicalBook. (n.d.). 4-CHLORO-2-FLUOROBENZYLAMINE HYDROCHLORIDE Product Description.
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: 4-Chloro-2-fluorobenzylamine hydrochloride.
- Fisher Scientific. (2024, March 2). SAFETY DATA SHEET: 4-Chloro-2-fluorobenzylamine.
- Fisher Scientific Company. (2025, May 1). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). 4-Chloro-2-fluorobenzylamine hydrochloride, 97%.
- Apollo Scientific. (n.d.). 4-Chloro-2-fluorobenzylamine hydrochloride Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
Sources
- 1. 4-Chloro-2-fluorobenzylamine hydrochloride, 97% 1 g | Request for Quote [thermofisher.com]
- 2. 4-Chloro-2-fluorobenzylamine hydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 3. 202982-63-6 CAS MSDS (4-CHLORO-2-FLUOROBENZYLAMINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
